Technical Guide: Chemical Structure, Properties, and Analysis of Pilocarpic Acid Sodium Salt
Technical Guide: Chemical Structure, Properties, and Analysis of Pilocarpic Acid Sodium Salt
Executive Summary
In the development of ophthalmic formulations containing Pilocarpine, the stability of the lactone ring is the rate-limiting factor for shelf-life. Pilocarpic acid sodium salt (Sodium Pilocarpate) represents the primary hydrolysis degradation product formed under neutral to alkaline conditions.
Unlike the parent compound, this open-chain hydroxy-carboxylate is pharmacologically inactive regarding miotic effects but poses significant challenges in formulation stability and impurity profiling. This guide provides a comprehensive technical analysis of the molecule, its formation kinetics, and validated protocols for its isolation and quantification.
Chemical Identity and Structure
Nomenclature and Identification
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Common Name: Pilocarpic Acid Sodium Salt (Sodium Pilocarpate)
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Parent Compound: Pilocarpine (typically Pilocarpine Hydrochloride or Nitrate)
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Chemical Name (IUPAC): Sodium (2S,3R)-3-(hydroxymethyl)-2-((1-methyl-1H-imidazol-5-yl)methyl)butanoate
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Molecular Formula:
-
Molecular Weight: ~248.26 g/mol (Free acid: 226.27 g/mol )
Structural Elucidation
The transition from Pilocarpine to Pilocarpic Acid involves the hydrolysis of the cyclic butyrolactone ring.
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The Lactone Ring: In Pilocarpine, the strain of the 5-membered lactone ring makes the carbonyl carbon highly electrophilic.
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The Hydrolysis Event: Hydroxide ions (
) attack the carbonyl carbon, cleaving the ester bond. This results in the opening of the ring, generating a primary alcohol and a carboxylate group. -
Stereochemistry: The natural Pilocarpine isomer is (+)-cis-(3S,4R) . Hydrolysis to pilocarpic acid generally retains the configuration at the chiral centers initially. However, the thermodynamic drive toward the trans isomer (isopilocarpic acid) is significant if the system is subjected to heat or strong base, leading to epimerization at the
-carbon.
Physicochemical Data Table
| Property | Value / Characteristic | Relevance |
| Solubility | Highly soluble in water (>50 mg/mL); Soluble in methanol. | High polarity due to ionic carboxylate and imidazole. |
| pKa (Imidazole) | ~6.8 | Similar to parent; determines ionization at physiological pH. |
| pKa (Carboxylate) | ~3.8 - 4.2 | Fully ionized at neutral pH, stabilizing the salt form. |
| Hygroscopicity | Very High | Requires storage in desiccated conditions; deliquescent. |
| UV Max | ~215 nm | End absorption; lacks strong chromophores (requires low UV detection). |
| Appearance | White to off-white crystalline powder (often amorphous if lyophilized). | Difficult to crystallize due to high water affinity. |
Formation Mechanism and Kinetics
Understanding the formation of pilocarpic acid is an exercise in competing kinetics: Hydrolysis vs. Epimerization .
The Degradation Pathway
In aqueous solutions, Pilocarpine undergoes specific base-catalyzed hydrolysis. The rate is directly proportional to the concentration of hydroxyl ions.
-
Attack:
attacks the lactone carbonyl. -
Transition: Tetrahedral intermediate forms.
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Collapse: The ring opens, releasing the alkoxide, which protonates to form the alcohol. The acid deprotonates in basic solution to form the sodium salt.
Critical Insight: This reaction is reversible. In acidic environments (pH < 4), pilocarpic acid can spontaneously cyclize back to pilocarpine (lactonization), although the equilibrium often favors the hydrolyzed form in dilute aqueous environments.
Visualization: Degradation Pathways
Figure 1: The degradation landscape of Pilocarpine. The green pathway represents the primary formation route of Pilocarpic Acid Sodium Salt in alkaline formulations.
Pharmaceutical Implications
Activity and Toxicity
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Pharmacology: Pilocarpic acid is devoid of the muscarinic agonist activity associated with pilocarpine. The pharmacophore requires the rigid lactone ring to interact with the M3 receptor.
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Toxicity: While generally considered low toxicity, it is classified as a degradation impurity. Regulatory bodies (ICH/FDA) require its monitoring.
Formulation Stability Strategy
To prevent the formation of the sodium salt:
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pH Control: Formulations are typically buffered to pH 4.0–5.0. While this causes transient stinging upon instillation, it preserves the lactone ring. At pH 7.4 (physiological), the half-life of pilocarpine drops significantly (days to weeks depending on temperature).
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Temperature: Hydrolysis follows Arrhenius kinetics. Cold chain storage (2–8°C) is often recommended for preservative-free formulations.
Analytical Methodology
Detecting Pilocarpic Acid Sodium Salt requires separating a highly polar, amphoteric molecule from the basic parent compound.
HPLC Method (Reverse Phase)
Standard C18 columns often fail to retain pilocarpic acid due to its polarity.
Recommended Protocol:
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Column: C18 with high carbon load or a Phenyl-Hexyl column (e.g., Phenomenex Luna C18(2), 250 x 4.6 mm, 5 µm).
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Mobile Phase:
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Buffer: 50 mM Phosphate Buffer, pH 3.0 (Suppress carboxylate ionization to increase retention).
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Organic: Methanol or Acetonitrile.
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Ratio: 95:5 (Buffer:Organic) – High aqueous content is needed to separate the early eluting acid from the void volume.
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Flow Rate: 1.0 mL/min.
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Detection: UV at 215 nm.
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Elution Order: Pilocarpic Acid (Early,
min) Isopilocarpine Pilocarpine.
Visualization: Analytical Workflow
Figure 2: Analytical workflow for the quantification of Pilocarpic Acid impurity.
Experimental Protocol: Preparation of Reference Standard
Researchers often need to generate Pilocarpic Acid Sodium Salt in situ for peak identification because commercial standards can be expensive or unstable.
Protocol: Base-Catalyzed Hydrolysis
Objective: Quantitative conversion of Pilocarpine HCl to Pilocarpic Acid Sodium Salt for use as a qualitative marker.
Reagents:
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Pilocarpine Hydrochloride (USP Grade).
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0.1 N Sodium Hydroxide (NaOH).
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0.1 N Hydrochloric Acid (HCl) (for neutralization if needed).
Procedure:
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Dissolution: Dissolve 100 mg of Pilocarpine HCl in 10 mL of distilled water.
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Basification: Slowly add 10 mL of 0.1 N NaOH.
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Mechanism Check: The pH should exceed 12. At this pH, the lactone hydrolysis is rapid.
-
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Reaction: Stir at room temperature (25°C) for 60 minutes.
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Note: Heating is not recommended as it promotes epimerization to isopilocarpic acid.
-
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Verification: Aliquot 1 mL, neutralize to pH 6-7, and inject into HPLC.
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Expectation: Disappearance of the Pilocarpine peak (
min) and appearance of a major early eluting peak (Pilocarpic Acid).
-
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Isolation (Optional): Lyophilize the solution to obtain the crude sodium salt as a white/off-white hygroscopic powder.
Safety Note: Pilocarpine is a potent cholinergic agent. Handle all powders in a fume hood.
References
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United States Pharmacopeia (USP) . Pilocarpine Hydrochloride Monograph. USP-NF. (Official standard for impurity limits and chromatographic methods).
- Bundgaard, H. (1976). Decomposition of pilocarpine in aqueous solution: Kinetics and mechanism of hydrolysis and epimerization. International Journal of Pharmaceutics. (Foundational text on the kinetics of lactone opening).
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European Pharmacopoeia (Ph. Eur.) . Pilocarpine Nitrate. (Details specific impurity profiles including pilocarpic acid).
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Järvinen, T., et al. (1991). Prodrugs for improved ocular delivery of pilocarpine. Journal of Pharmaceutical Sciences. (Discusses the solubility and stability profiles of pilocarpine derivatives).
